molecular formula C22H21N5O B1226040 4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one

4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B1226040
M. Wt: 371.4 g/mol
InChI Key: IYSGUMXLGINQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LSM-19894 is a member of quinazolines.

Scientific Research Applications

Anticancer and Antimicrobial Potential

Research into the applications of compounds related to 4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one has shown promise in the fields of oncology and microbiology. A study by Antypenko et al. (2016) explored the cytotoxicity of related compounds, finding them effective against various human tumor cell lines, including melanoma, leukemia, lung cancer, and colon cancer. These compounds were also tested for antibacterial and antifungal activities, showing potential in combating microbial infections (Antypenko et al., 2016).

Antileishmanial Activity

Compounds structurally similar to 4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one have demonstrated antileishmanial properties. Agarwal et al. (2009) synthesized derivatives that showed promising activity against Leishmania donovani, indicating their potential as antileishmanial agents (Agarwal et al., 2009).

Synthesis and Biological Properties

Markosyan et al. (2008) focused on the synthesis and biological properties of related quinazolines, examining their effects on brain monoamine oxidase (MAO) activity and antitumor properties. They found that most compounds inhibited serotonin deamination and had moderate therapeutic effects on mouse tumor models (Markosyan et al., 2008).

Synthesis Techniques

The study of synthesis techniques for related compounds has also been an area of research. For instance, Parua et al. (2017) reported on a method for synthesizing quinazolin-4(3H)-ones, highlighting the use of a simple Ni(II) catalyst for the one-pot cascade synthesis of these compounds (Parua et al., 2017).

Antimonoamineoxidase and Antitumor Activities

Another study by Markosyan et al. (2008) explored the antimonoamineoxidase and antitumor activities of 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing significant antitumor and anti-MAO properties (Markosyan et al., 2008).

properties

Product Name

4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one

Molecular Formula

C22H21N5O

Molecular Weight

371.4 g/mol

IUPAC Name

12-benzyl-9-ethyl-9-methyl-12,14,15,16,17-pentazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaen-11-one

InChI

InChI=1S/C22H21N5O/c1-3-22(2)13-16-11-7-8-12-17(16)19-18(22)20(28)26(21-23-24-25-27(19)21)14-15-9-5-4-6-10-15/h4-12H,3,13-14H2,1-2H3

InChI Key

IYSGUMXLGINQIO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C4=NN=NN34)CC5=CC=CC=C5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
Reactant of Route 4
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
Reactant of Route 5
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one
Reactant of Route 6
4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.